molecular formula C16H24N2O2 B5314299 (4-{[(2,2,6,6-tetramethyl-1-piperidinyl)oxy]carbonyl}phenyl)amine

(4-{[(2,2,6,6-tetramethyl-1-piperidinyl)oxy]carbonyl}phenyl)amine

Cat. No. B5314299
M. Wt: 276.37 g/mol
InChI Key: MTOQSWNWZVKCFT-UHFFFAOYSA-N
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Description

(4-{[(2,2,6,6-tetramethyl-1-piperidinyl)oxy]carbonyl}phenyl)amine, also known as TPOCA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. TPOCA is a derivative of hindered amine light stabilizers (HALS), which are commonly used in the production of plastics, coatings, and polymers to prevent degradation caused by UV radiation.

Mechanism of Action

(4-{[(2,2,6,6-tetramethyl-1-piperidinyl)oxy]carbonyl}phenyl)amine acts as a radical scavenger, neutralizing free radicals generated by UV radiation and oxidative stress. The compound's mechanism of action involves the donation of a hydrogen atom to the free radical, resulting in the formation of a stable product. This process prevents the free radical from reacting with other molecules, thereby preventing degradation.
Biochemical and Physiological Effects:
Studies have shown that (4-{[(2,2,6,6-tetramethyl-1-piperidinyl)oxy]carbonyl}phenyl)amine has antioxidant and anti-inflammatory properties, which could have potential applications in the treatment of various diseases. (4-{[(2,2,6,6-tetramethyl-1-piperidinyl)oxy]carbonyl}phenyl)amine has been shown to reduce the production of reactive oxygen species (ROS) and inhibit the expression of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). These effects could be beneficial in the treatment of diseases characterized by oxidative stress and inflammation, such as cancer, cardiovascular disease, and neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

(4-{[(2,2,6,6-tetramethyl-1-piperidinyl)oxy]carbonyl}phenyl)amine has several advantages for use in lab experiments, including its high purity level, stability, and ease of synthesis. However, (4-{[(2,2,6,6-tetramethyl-1-piperidinyl)oxy]carbonyl}phenyl)amine's limited solubility in water and organic solvents can pose challenges in certain applications. In addition, (4-{[(2,2,6,6-tetramethyl-1-piperidinyl)oxy]carbonyl}phenyl)amine's mechanism of action is not fully understood, which could limit its potential applications in certain fields.

Future Directions

For the study of (4-{[(2,2,6,6-tetramethyl-1-piperidinyl)oxy]carbonyl}phenyl)amine include the development of (4-{[(2,2,6,6-tetramethyl-1-piperidinyl)oxy]carbonyl}phenyl)amine-based therapies and the investigation of its potential applications in the development of new materials.

Synthesis Methods

The synthesis of (4-{[(2,2,6,6-tetramethyl-1-piperidinyl)oxy]carbonyl}phenyl)amine involves the reaction between 4-aminobenzophenone and 2,2,6,6-tetramethylpiperidine-N-oxyl (TEMPO) in the presence of a carbodiimide coupling agent. The reaction yields (4-{[(2,2,6,6-tetramethyl-1-piperidinyl)oxy]carbonyl}phenyl)amine as a white crystalline powder with a high purity level. The synthesis method of (4-{[(2,2,6,6-tetramethyl-1-piperidinyl)oxy]carbonyl}phenyl)amine is relatively simple and cost-effective, making it a viable option for large-scale production.

Scientific Research Applications

(4-{[(2,2,6,6-tetramethyl-1-piperidinyl)oxy]carbonyl}phenyl)amine has been extensively studied for its potential applications in various fields, including the prevention of UV-induced degradation in polymers, coatings, and plastics. In addition, (4-{[(2,2,6,6-tetramethyl-1-piperidinyl)oxy]carbonyl}phenyl)amine has been investigated for its antioxidant and anti-inflammatory properties, which could have potential applications in the treatment of various diseases.

properties

IUPAC Name

(2,2,6,6-tetramethylpiperidin-1-yl) 4-aminobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-15(2)10-5-11-16(3,4)18(15)20-14(19)12-6-8-13(17)9-7-12/h6-9H,5,10-11,17H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTOQSWNWZVKCFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC(N1OC(=O)C2=CC=C(C=C2)N)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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